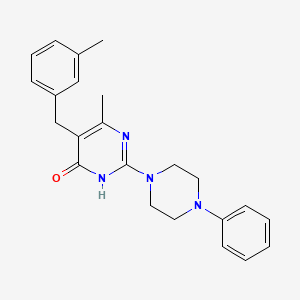
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.42 g/mol. MPMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and receptors in the brain. 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide can increase the release of dopamine and norepinephrine in rat brain synaptosomes. In vivo studies have shown that 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide can improve cognitive function in rats with cognitive impairment induced by scopolamine. 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antidepressant-like effects in mice subjected to the forced swim test.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the effects of these molecules on specific pathways and processes in the brain. However, one limitation of using 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective derivatives of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide that can be used as lead compounds for drug discovery. Another area of interest is the investigation of the long-term effects of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide on brain function and behavior, as well as its potential for abuse and addiction. Additionally, the role of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction between 4-methoxyphenylacetic acid and 2-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide.
科学的研究の応用
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been screened for its potential to act as a lead compound for the development of new drugs.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-3-4-7-17(14)20-19(22)21-13-5-8-18(21)15-9-11-16(23-2)12-10-15/h3-4,6-7,9-12,18H,5,8,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLOROSRRIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6010077.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)
![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)

![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)